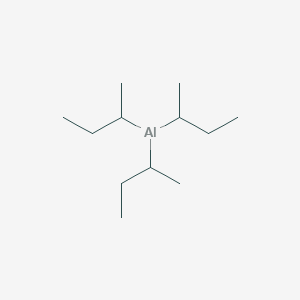
Tri(butan-2-yl)alumane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tri(butan-2-yl)alumane, also known as triisobutyl aluminum, is an organoaluminum compound with the molecular formula C12H30Al. It is a colorless liquid that is highly reactive and used in various chemical processes. This compound is of significant interest due to its applications in organic synthesis and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tri(butan-2-yl)alumane can be synthesized through the reaction of aluminum trichloride with butan-2-yl lithium. The reaction typically occurs in an inert atmosphere to prevent oxidation and hydrolysis. The general reaction is as follows:
AlCl3+3BuLi→Al(Bu)3+3LiCl
where Bu represents the butan-2-yl group.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors under controlled conditions. The process involves the careful handling of reagents and the use of specialized equipment to ensure the purity and yield of the final product. The production process is designed to minimize the exposure of the compound to air and moisture, which can lead to unwanted side reactions.
Análisis De Reacciones Químicas
Types of Reactions
Tri(butan-2-yl)alumane undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form aluminum oxide and butan-2-yl radicals.
Reduction: Can reduce certain organic compounds, acting as a reducing agent.
Substitution: Participates in substitution reactions where the butan-2-yl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Typically carried out in the presence of oxygen or air.
Reduction: Often involves the use of hydrogen gas or other reducing agents.
Substitution: Requires the presence of suitable nucleophiles or electrophiles.
Major Products Formed
Oxidation: Produces aluminum oxide and butan-2-yl radicals.
Reduction: Forms reduced organic compounds and aluminum by-products.
Substitution: Yields substituted organoaluminum compounds.
Aplicaciones Científicas De Investigación
Tri(butan-2-yl)alumane has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in polymerization reactions and as a reagent in organic synthesis.
Biology: Investigated for its potential use in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development and the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tri(butan-2-yl)alumane involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. Its reactivity is primarily due to the presence of the aluminum atom, which can form strong bonds with other elements and compounds. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
Triethylaluminum: Another organoaluminum compound with similar reactivity but different alkyl groups.
Triisobutylaluminum: Similar in structure but with different isomeric forms of the butyl group.
Trimethylaluminum: Contains methyl groups instead of butan-2-yl groups, leading to different reactivity and applications.
Uniqueness
Tri(butan-2-yl)alumane is unique due to its specific alkyl groups, which impart distinct reactivity and properties compared to other organoaluminum compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in both research and industrial applications.
Propiedades
Número CAS |
13282-35-4 |
|---|---|
Fórmula molecular |
C12H27Al |
Peso molecular |
198.32 g/mol |
Nombre IUPAC |
tri(butan-2-yl)alumane |
InChI |
InChI=1S/3C4H9.Al/c3*1-3-4-2;/h3*3H,4H2,1-2H3; |
Clave InChI |
NDUUEFPGQBSFPV-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)[Al](C(C)CC)C(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


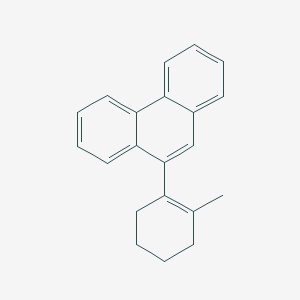
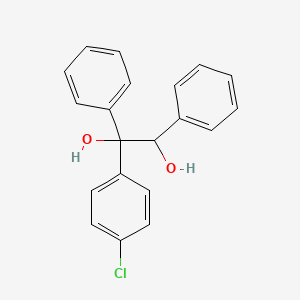
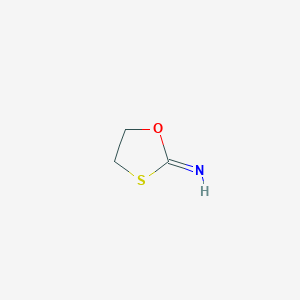
![N-[(3-bromo-5-methoxy-4-propan-2-yloxy-phenyl)methylideneamino]-2-chloro-pyridine-3-carboxamide](/img/structure/B14724717.png)
![1-Methylbenzo[f]indazole-4,9-dione](/img/structure/B14724731.png)
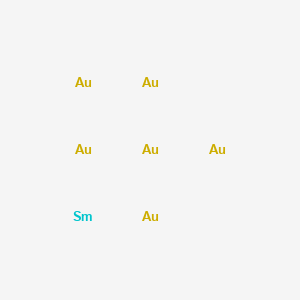
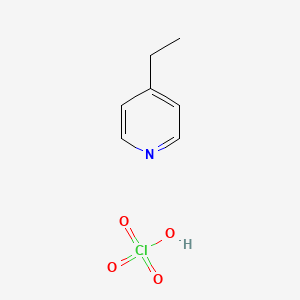
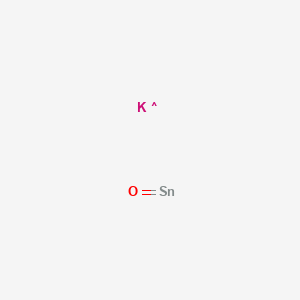
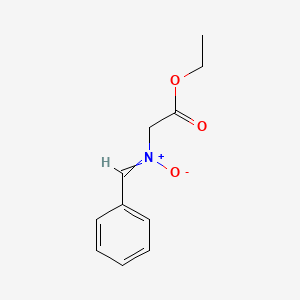
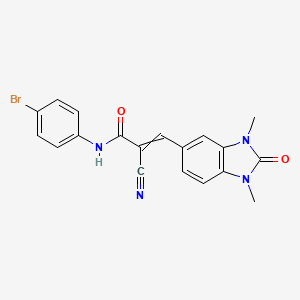
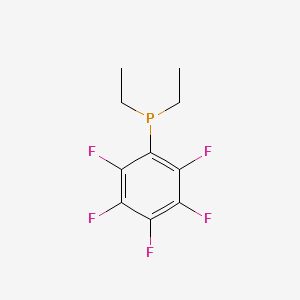


![4-{[(1,2-Dihydroacenaphthylen-5-YL)amino]methylidene}-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B14724785.png)
